molecular formula C10H14BrF3N4 B3108606 N-[2-amino-2-(dimethylamino)ethyl]-3-bromo-5-(trifluoromethyl)pyridin-2-amine CAS No. 1672675-19-2

N-[2-amino-2-(dimethylamino)ethyl]-3-bromo-5-(trifluoromethyl)pyridin-2-amine

Cat. No. B3108606
CAS RN: 1672675-19-2
M. Wt: 327.14 g/mol
InChI Key: CFHLEVSTMYJCFY-UHFFFAOYSA-N
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Description

This compound seems to be a derivative of (2-aminoethyl)amine, also known as trenMe . It is majorly used in atom transfer radical polymerization (ATRP) .


Synthesis Analysis

While specific synthesis information for this compound is not available, a related compound, Tris[2-(dimethylamino)ethyl]amine, can be prepared by a modification of Ristempart′s synthesis .

Scientific Research Applications

Photopolymerization Applications

One study focuses on N-[2-(dimethylamino)ethyl]-1,8-naphthalimide derivatives, which share structural similarities with the compound , highlighting their use as photoinitiators under LED irradiation for free radical or cationic photopolymerization. This research demonstrates the potential of these derivatives in photopolymerization processes, offering high efficiency and adaptability to various light sources, including low-intensity polychromatic visible light. Such applications are critical in developing advanced materials and 3D printing technologies (Zhang et al., 2018).

Organic Solar Cells

In the context of renewable energy, amine-based fullerene derivatives, similar in functionality to the compound of interest, have been applied as acceptor and cathode interfacial materials in polymer solar cells. These materials have demonstrated the ability to enhance electron mobility and achieve moderate power conversion efficiencies, indicating their potential in improving the performance and fabrication process of organic solar cells (Lv et al., 2014).

Heterocyclic Compound Synthesis

Research into the transformations of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-thioazole-5-carboxylate into various heterocyclic compounds showcases the synthetic versatility and potential applications of related compounds in medicinal chemistry. Such studies provide pathways for the creation of 5-substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates, expanding the toolkit for developing novel therapeutic agents (Albreht et al., 2009).

Advanced Material Development

Facile synthesis methods for polymerizable tertiary amines, which are structurally akin to the discussed compound, have been developed for creating materials with specific responsive properties. These materials find applications in various fields, including smart materials and coatings, demonstrating the compound's relevance in material science (Sun et al., 2021).

properties

IUPAC Name

2-N-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]-1-N',1-N'-dimethylethane-1,1,2-triamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrF3N4/c1-18(2)8(15)5-17-9-7(11)3-6(4-16-9)10(12,13)14/h3-4,8H,5,15H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFHLEVSTMYJCFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC1=C(C=C(C=N1)C(F)(F)F)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrF3N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-amino-2-(dimethylamino)ethyl]-3-bromo-5-(trifluoromethyl)pyridin-2-amine
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N-[2-amino-2-(dimethylamino)ethyl]-3-bromo-5-(trifluoromethyl)pyridin-2-amine
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N-[2-amino-2-(dimethylamino)ethyl]-3-bromo-5-(trifluoromethyl)pyridin-2-amine
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N-[2-amino-2-(dimethylamino)ethyl]-3-bromo-5-(trifluoromethyl)pyridin-2-amine
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N-[2-amino-2-(dimethylamino)ethyl]-3-bromo-5-(trifluoromethyl)pyridin-2-amine
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N-[2-amino-2-(dimethylamino)ethyl]-3-bromo-5-(trifluoromethyl)pyridin-2-amine

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